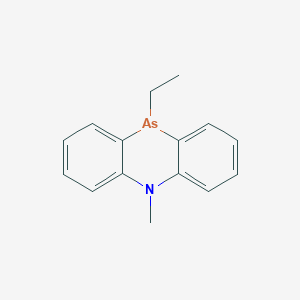
Yttrium, trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium, trimethyl- is a chemical compound consisting of yttrium and three methyl groups. Yttrium is a transition metal with the atomic number 39 and is often classified as a rare-earth element. The compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Yttrium, trimethyl- can be synthesized through several methods. One common method involves the reaction of yttrium chloride with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure the stability of the compound.
Industrial Production Methods
In industrial settings, yttrium, trimethyl- is often produced using advanced techniques such as atomic layer deposition (ALD). This method involves the use of yttrium tris(N,N’-diisopropylacetamidinate) as a precursor, which reacts with water to form yttrium oxide thin films. The process is highly controlled and allows for the production of high-purity yttrium compounds .
Chemical Reactions Analysis
Types of Reactions
Yttrium, trimethyl- undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form yttrium oxide.
Reduction: Can be reduced to elemental yttrium under specific conditions.
Substitution: Reacts with halogens to form yttrium halides.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires a reducing agent such as hydrogen gas.
Substitution: Involves halogens like chlorine, bromine, or iodine.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃)
Reduction: Elemental yttrium (Y)
Substitution: Yttrium halides (e.g., YCl₃, YBr₃, YI₃).
Scientific Research Applications
Yttrium, trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in medical imaging and therapy, particularly in the form of yttrium-90 for radiotherapy.
Industry: Applied in the production of high-performance materials, including superconductors and advanced ceramics
Mechanism of Action
The mechanism of action of yttrium, trimethyl- involves its interaction with molecular targets and pathways. In medical applications, yttrium-90, a radioactive isotope, emits beta particles that destroy cancer cells. The compound’s effectiveness is attributed to its ability to target specific tissues and deliver therapeutic radiation doses .
Comparison with Similar Compounds
Similar Compounds
- Yttrium chloride (YCl₃)
- Yttrium bromide (YBr₃)
- Yttrium iodide (YI₃)
Uniqueness
Yttrium, trimethyl- is unique due to its specific chemical structure and reactivity. Unlike other yttrium compounds, it contains three methyl groups, which confer distinct properties and reactivity patterns. This makes it particularly valuable in specialized applications, such as catalysis and advanced material synthesis .
Properties
CAS No. |
120181-93-3 |
|---|---|
Molecular Formula |
C3H9Y |
Molecular Weight |
134.01 g/mol |
IUPAC Name |
carbanide;yttrium(3+) |
InChI |
InChI=1S/3CH3.Y/h3*1H3;/q3*-1;+3 |
InChI Key |
KACODXCXPPNFTC-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)
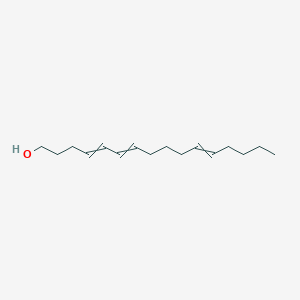
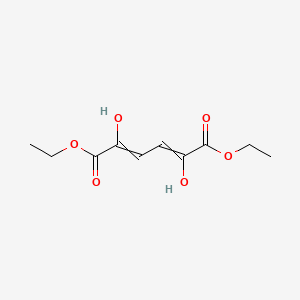
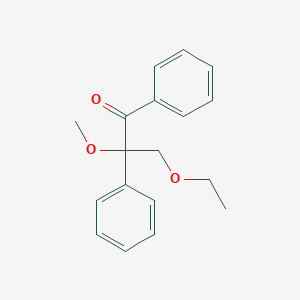

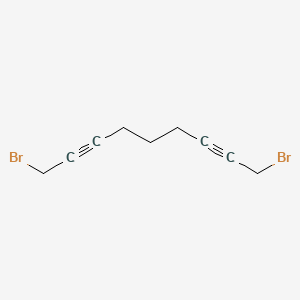
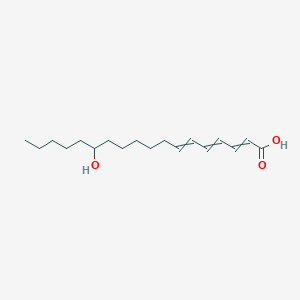
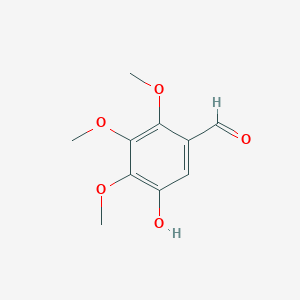

![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
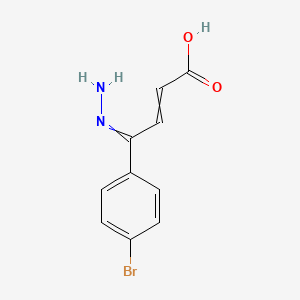
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
